molecular formula C20H29N3O4S B3468423 N~1~-(4-{[4-(3-CYCLOPENTYLPROPANOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE

N~1~-(4-{[4-(3-CYCLOPENTYLPROPANOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE

Cat. No.: B3468423
M. Wt: 407.5 g/mol
InChI Key: JVDKHSDQSATEHD-UHFFFAOYSA-N
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Description

N~1~-(4-{[4-(3-CYCLOPENTYLPROPANOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structure of this compound includes a cyclopentylpropanoic acid moiety, a piperazine ring, and a sulfonylphenylacetamide group, making it a unique and versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{[4-(3-CYCLOPENTYLPROPANOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps:

    Formation of Cyclopentylpropanoic Acid Derivative: The initial step involves the preparation of the cyclopentylpropanoic acid derivative through a series of reactions, including alkylation and esterification.

    Piperazine Derivative Synthesis: The piperazine ring is synthesized separately, often through the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reaction: The cyclopentylpropanoic acid derivative is then coupled with the piperazine derivative using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate.

    Sulfonylation: The intermediate is then sulfonylated using a sulfonyl chloride derivative to introduce the sulfonyl group.

    Final Acetylation: The final step involves acetylation of the sulfonylated intermediate to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentylpropanoic acid moiety, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alkoxides are used under basic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Sulfides, thiols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N~1~-(4-{[4-(3-CYCLOPENTYLPROPANOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The piperazine ring can interact with neurotransmitter receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide
  • N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide
  • N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide

Uniqueness

N~1~-(4-{[4-(3-CYCLOPENTYLPROPANOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is unique due to the presence of the cyclopentylpropanoic acid moiety, which imparts distinct physicochemical properties and biological activities compared to other sulfonamide derivatives. This structural feature enhances its potential as a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[4-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O4S/c1-16(24)21-18-7-9-19(10-8-18)28(26,27)23-14-12-22(13-15-23)20(25)11-6-17-4-2-3-5-17/h7-10,17H,2-6,11-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDKHSDQSATEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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